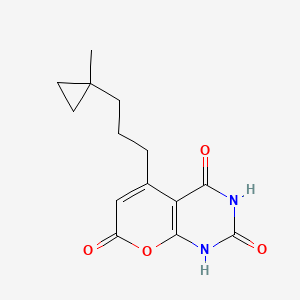

SCH-900271

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

915210-50-3 |

|---|---|

Molekularformel |

C14H16N2O4 |

Molekulargewicht |

276.29 g/mol |

IUPAC-Name |

5-[3-(1-methylcyclopropyl)propyl]-1H-pyrano[2,3-d]pyrimidine-2,4,7-trione |

InChI |

InChI=1S/C14H16N2O4/c1-14(5-6-14)4-2-3-8-7-9(17)20-12-10(8)11(18)15-13(19)16-12/h7H,2-6H2,1H3,(H2,15,16,18,19) |

InChI-Schlüssel |

ARJKMWXLIHZLQZ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1(CC1)CCCC2=CC(=O)OC3=C2C(=O)NC(=O)N3 |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

SCH-900271; SCH 900271; SCH900271. |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of SCH-900271

For Researchers, Scientists, and Drug Development Professionals

Abstract

SCH-900271 is a potent and selective agonist of the nicotinic acid receptor, also known as G protein-coupled receptor 109a (GPR109a).[1][2] Developed for the treatment of dyslipidemia, its primary mechanism of action involves the modulation of lipid metabolism through the activation of GPR109a in adipocytes.[1][3] This activation initiates a signaling cascade that results in the reduction of plasma free fatty acids (FFA).[1][2] This technical guide provides a comprehensive overview of the molecular mechanism of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the signaling pathway and experimental workflows.

Core Mechanism of Action: GPR109a Agonism

This compound functions as a high-affinity agonist for the GPR109a receptor, a G protein-coupled receptor predominantly expressed in adipose tissue.[1] The binding of this compound to GPR109a initiates a conformational change in the receptor, leading to the activation of an associated inhibitory G protein (Gi). This sets off a downstream signaling cascade that ultimately suppresses lipolysis in adipocytes.[1]

The key steps in the signaling pathway are as follows:

-

Receptor Binding and Gi Protein Activation: this compound binds to the GPR109a receptor on the surface of adipocytes, activating the Gi protein.

-

Inhibition of Adenylyl Cyclase: The activated alpha subunit of the Gi protein inhibits the enzyme adenylyl cyclase.

-

Reduction of intracellular cAMP: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[1]

-

Decreased Protein Kinase A (PKA) Activity: Lower levels of cAMP result in reduced activation of protein kinase A (PKA).[1]

-

Reduced Lipase Activity and FFA Release: The decrease in PKA activity leads to a reduction in the phosphorylation and activation of hormone-sensitive lipase. This enzyme is responsible for the hydrolysis of triglycerides into glycerol and free fatty acids. Consequently, the release of free fatty acids from adipose tissue into the bloodstream is diminished.[1]

This anti-lipolytic effect is the cornerstone of this compound's therapeutic potential in managing dyslipidemia.[1]

Quantitative Data

The potency and efficacy of this compound have been quantified in both in vitro and in vivo studies. The key findings are summarized in the table below.

| Parameter | Value | Species/Assay System | Reference |

| In Vitro Potency | |||

| EC50 (hu-GPR109a assay) | 2 nM | Human | [1][2][4] |

| In Vivo Efficacy | |||

| Plasma Free Fatty Acid (FFA) Reduction | 50% reduction at 1.0 mg/kg | Beagle Dogs | [1][2][4] |

| Flushing Side Effect | No overt signs up to 10 mg/kg | Beagle Dogs | [1][2] |

Signaling Pathway Diagram

The signaling cascade initiated by this compound is depicted in the following diagram:

Caption: Signaling pathway of this compound in an adipocyte.

Experimental Protocols

The following sections describe the general methodologies for the key experiments used to characterize the mechanism of action of this compound.

In Vitro GPR109a Agonist Activity Assay (cAMP Assay)

This assay is designed to determine the potency of a compound in activating the GPR109a receptor by measuring the resulting decrease in intracellular cAMP levels.

Objective: To determine the EC50 value of this compound for the human GPR109a receptor.

Materials:

-

A cell line stably expressing the human GPR109a receptor (e.g., HEK293 or CHO cells).

-

Cell culture medium and supplements.

-

Assay buffer (e.g., HBSS with HEPES and a phosphodiesterase inhibitor like IBMX).

-

Forskolin (an adenylyl cyclase activator).

-

This compound and a reference agonist (e.g., nicotinic acid).

-

A commercial cAMP detection kit (e.g., HTRF, FRET, or ELISA-based).

Procedure:

-

Cell Culture and Seeding: Culture the GPR109a-expressing cells to approximately 80-90% confluency. Seed the cells into a 96-well or 384-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Preparation: Prepare serial dilutions of this compound and the reference agonist in the assay buffer.

-

Cell Stimulation:

-

Aspirate the culture medium from the cells and wash with assay buffer.

-

Add the various concentrations of this compound or the reference agonist to the wells.

-

Add a fixed concentration of forskolin to all wells (except for the negative control) to stimulate cAMP production.

-

Incubate the plate at 37°C for a specified period (e.g., 30 minutes).

-

-

cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using the chosen cAMP detection kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP levels against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production.

In Vivo Free Fatty Acid (FFA) Reduction Assay

This assay evaluates the ability of a compound to lower plasma FFA levels in an animal model.

Objective: To determine the in vivo efficacy of this compound in reducing plasma FFA levels.

Animal Model: Male beagle dogs are a commonly used model for this assay.

Procedure:

-

Animal Acclimatization and Fasting: Acclimate the dogs to the laboratory conditions. Fast the animals overnight (e.g., 16 hours) before the experiment to establish a stable baseline of plasma FFA.

-

Compound Administration: Administer this compound orally (e.g., via gavage) at various dose levels. Include a vehicle control group.

-

Blood Sampling: Collect blood samples from a suitable vein (e.g., cephalic vein) at multiple time points before and after compound administration (e.g., 0, 1, 2, 4, 6, and 8 hours post-dose).

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

FFA Analysis: Determine the concentration of free fatty acids in the plasma samples using a commercially available enzymatic colorimetric assay kit.

-

Data Analysis: Calculate the percentage reduction in plasma FFA levels at each time point for each dose group compared to the pre-dose baseline. Plot the FFA reduction against time to observe the pharmacokinetic and pharmacodynamic profile. Determine the dose required to achieve a 50% reduction in FFA.

Experimental Workflow Diagram

The general workflow for the characterization of this compound is illustrated below.

Caption: General experimental workflow for this compound characterization.

Conclusion

This compound is a potent agonist of the GPR109a receptor that effectively reduces plasma free fatty acids through a well-defined signaling pathway involving the inhibition of the adenylyl cyclase/cAMP/PKA axis in adipocytes. Its high in vitro potency and demonstrated in vivo efficacy underscore its potential as a therapeutic agent for dyslipidemia. The experimental protocols outlined in this guide provide a framework for the preclinical evaluation of GPR109a agonists. Although this compound was advanced to human clinical trials, its development appears to have been discontinued.[3] Nevertheless, the study of this compound has provided valuable insights into the therapeutic potential and challenges associated with targeting the GPR109a receptor.

References

- 1. Discovery of SCH 900271, a Potent Nicotinic Acid Receptor Agonist for the Treatment of Dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of SCH 900271, a Potent Nicotinic Acid Receptor Agonist for the Treatment of Dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.cn [medchemexpress.cn]

SCH-900271: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

SCH-900271 is a potent and selective agonist of the nicotinic acid receptor (NAR), also known as G-protein coupled receptor 109A (GPR109A). Developed for the treatment of dyslipidemia, it demonstrated significant potential in preclinical studies by effectively reducing plasma free fatty acids (FFA) with a markedly lower propensity for inducing cutaneous flushing, a common side effect of niacin. However, clinical investigations revealed that despite its potent anti-lipolytic activity, this compound does not produce the expected broad improvements in the lipid profiles of patients with hypercholesterolemia. This technical guide provides a comprehensive overview of the therapeutic potential of this compound, detailing its mechanism of action, preclinical and clinical findings, and relevant experimental protocols.

Introduction

Dyslipidemia, characterized by elevated levels of low-density lipoprotein cholesterol (LDL-C), triglycerides (TG), and reduced high-density lipoprotein cholesterol (HDL-C), is a major risk factor for the development of coronary artery disease. Nicotinic acid (niacin) has been a cornerstone in the management of dyslipidemia for decades due to its ability to favorably modulate all major lipid parameters. The therapeutic use of niacin is, however, limited by its prominent side effect, cutaneous flushing. This compound was developed as a potent GPR109A agonist with the aim of retaining the lipid-modifying benefits of niacin while minimizing the flushing response.

Mechanism of Action

This compound exerts its primary pharmacological effect by acting as a potent agonist at the GPR109A receptor, a Gi protein-coupled receptor.

GPR109A Signaling Pathway

Activation of GPR109A by this compound in adipocytes initiates a signaling cascade that leads to the inhibition of adenylyl cyclase. This, in turn, decreases intracellular levels of cyclic adenosine monophosphate (cAMP). The reduction in cAMP levels leads to decreased activation of protein kinase A (PKA), which subsequently reduces the phosphorylation and activity of hormone-sensitive lipase (HSL). HSL is the rate-limiting enzyme for the hydrolysis of stored triglycerides into free fatty acids and glycerol. The net effect is a reduction in the release of FFA from adipose tissue into the circulation.

Preclinical Data

In Vitro Potency

This compound is a highly potent agonist of the human GPR109A receptor.

| Receptor | EC50 (nM) |

| Human GPR109a | 2.0 |

| Human GPR109b | 96 |

| Rat GPR109a | 8.0 |

| Mouse GPR109a | 6.0 |

| Dog GPR109a | 5.0 |

| Table 1: In Vitro Potency of this compound at GPR109A/B Receptors. |

In Vivo Efficacy in Animal Models

Preclinical studies in rats and dogs demonstrated the potent anti-lipolytic effects of this compound.

| Animal Model | Dose (mg/kg, p.o.) | Effect |

| Rat | 3.0 | 70% reduction in plasma FFA |

| Rat | 3.0 | 49% reduction in plasma Triglycerides |

| Dog | 1.0 | 50% reduction in plasma FFA |

| Table 2: In Vivo Efficacy of this compound in Animal Models. |

A significant finding from preclinical studies was the reduced flushing potential of this compound compared to nicotinic acid. In dog models, this compound did not induce overt signs of flushing at doses up to 10 mg/kg.

Clinical Development

This compound progressed to Phase I and Phase II clinical trials to evaluate its safety, tolerability, and efficacy in humans with dyslipidemia. A key Phase 2 study was registered under the identifier NCT00941603.

Clinical Trial Findings

Phase 2 clinical trials of this compound revealed a critical divergence from its preclinical promise. While the drug effectively lowered plasma FFA levels in humans, it did not produce the expected significant changes in other lipid parameters.[1]

| Lipid Parameter | Effect of this compound in Humans |

| Free Fatty Acids (FFA) | Lowered |

| Cholesterol (Total, LDL) | No significant effect |

| Triglycerides | No significant effect |

| Table 3: Summary of this compound Clinical Trial Outcomes on Lipid Parameters. |

Experimental Protocols

In Vitro GPR109A Agonist cAMP Assay

This protocol describes a method to determine the potency of a compound as a GPR109A agonist by measuring its effect on intracellular cAMP levels.

Methodology:

-

Cell Culture: Cells stably or transiently expressing the human GPR109A receptor (e.g., HEK293 cells) are cultured to ~80% confluency.

-

Cell Preparation: Cells are harvested, washed, and resuspended in a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Compound Addition: Serial dilutions of this compound and a control agonist (e.g., nicotinic acid) are added to the wells of a microplate.

-

Stimulation: Forskolin is added to all wells (except for the negative control) to stimulate adenylyl cyclase and induce a measurable baseline of cAMP production.

-

Incubation: The plate is incubated to allow for compound binding and modulation of cAMP levels.

-

Detection: A cAMP detection kit (e.g., HTRF®, AlphaScreen®, or GloSensor™) is used to quantify intracellular cAMP levels according to the manufacturer's instructions.

-

Data Analysis: The data is analyzed using a non-linear regression model to determine the EC50 value for the test compound.

In Vivo Measurement of Free Fatty Acid Reduction in Dogs

This protocol outlines a procedure for assessing the in vivo efficacy of a GPR109A agonist in reducing plasma FFA levels in a canine model.

Methodology:

-

Animal Acclimation and Fasting: Male beagle dogs are acclimated to the study conditions and fasted overnight prior to the experiment to establish a stable baseline of FFA levels.

-

Catheterization: For serial blood sampling, a catheter may be placed in a peripheral vein.

-

Baseline Blood Sampling: A baseline blood sample is collected prior to drug administration.

-

Drug Administration: this compound is administered orally (p.o.) at various dose levels. A vehicle control group is also included.

-

Serial Blood Sampling: Blood samples are collected at predetermined time points post-dosing (e.g., 0.5, 1, 2, 4, 6, and 8 hours).

-

Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma.

-

FFA Analysis: Plasma FFA concentrations are determined using a commercially available enzymatic colorimetric assay kit.

-

Data Analysis: The percentage reduction in FFA from baseline is calculated for each time point and dose group. The ED50 can be determined by plotting the dose-response curve.

Conclusion

This compound is a potent GPR109A agonist that demonstrated a strong anti-lipolytic effect in preclinical models with a favorable safety profile regarding flushing. However, its therapeutic potential for the broad treatment of dyslipidemia was not realized in human clinical trials, as the significant reduction in free fatty acids did not translate into meaningful improvements in cholesterol and triglyceride levels. This key finding has contributed to a greater understanding of the role of GPR109A in lipid metabolism and has guided the development of subsequent therapies for dyslipidemia. The data and protocols presented in this guide serve as a valuable technical resource for researchers in the field of metabolic diseases and drug development.

References

SCH-900271: A Potent Nicotinic Acid Receptor Agonist for Dyslipidemia

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of SCH-900271, a potent and selective agonist of the nicotinic acid receptor (NAR or GPR109a). Discovered as part of a structure-guided optimization program, this compound has demonstrated significant potential in preclinical models for the treatment of dyslipidemia, offering a promising therapeutic profile with a potentially improved side-effect window compared to nicotinic acid (niacin). This document details the pharmacological data, experimental protocols, and underlying signaling pathways associated with this compound.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound and related compounds.

Table 1: In Vitro Potency of this compound and Related Nicotinic Acid Receptor Agonists [1][2]

| Compound | hu-GPR109a EC50 (nM) |

| This compound (33) | 2.0 |

| Nicotinic Acid | - |

| Compound 4 | 17 |

| Compound 23 | - |

| Compound 26 | - |

| Compound 29 | 1.0 |

| Compound 30 | 4.0 |

Data represents the half-maximal effective concentration required to activate the human GPR109a receptor in a cAMP assay.

Table 2: In Vivo Efficacy of this compound in Animal Models [1][2][3]

| Species | Parameter | Metric | Value | Dose |

| Dog (beagle, fasted, male) | Plasma Free Fatty Acid (FFA) Reduction | % Reduction | 50% | 1.0 mg/kg (oral) |

| Rat | Plasma Free Fatty Acid (FFA) and Triglyceride (TG) Reduction | ED50 | ~0.5 mg/kg | - |

| Rat | Plasma Free Fatty Acid (FFA) Reduction | Maximally Effective Dose | 3.0 mg/kg | - |

| Rat | Plasma Free Fatty Acid (FFA) Reduction (Nicotinic Acid) | Maximally Effective Dose | 10 mg/kg | - |

These data highlight the potent in vivo activity of this compound in reducing key lipid parameters.

Mechanism of Action and Signaling Pathways

This compound exerts its therapeutic effects by acting as a potent agonist at the G-protein coupled receptor GPR109a, which is primarily expressed in adipocytes.[2] The activation of this receptor leads to a cascade of intracellular events resulting in the inhibition of lipolysis.

Therapeutic Signaling Pathway

The binding of this compound to GPR109a on adipocytes initiates a signaling cascade through a Gi protein. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and consequently, reduced protein kinase A (PKA) activity.[2] The decrease in PKA activity results in the dephosphorylation and inactivation of hormone-sensitive lipase (HSL), the rate-limiting enzyme in the hydrolysis of triglycerides. This ultimately reduces the release of free fatty acids (FFAs) from adipose tissue into the bloodstream.

Caption: Therapeutic signaling pathway of this compound in adipocytes.

Flushing Side-Effect Pathway

A common side effect of nicotinic acid receptor agonists is cutaneous flushing, which is primarily mediated by the release of prostaglandin D2 (PGD2) from Langerhans cells in the skin.[4] PGD2 then acts on receptors in the dermal vasculature, causing vasodilation. While this compound was designed to have an improved therapeutic window with respect to flushing, understanding this pathway is crucial.[1][3]

Caption: Simplified pathway of nicotinic acid-induced cutaneous flushing.

Experimental Protocols

The following protocols are based on the methodologies described in the supporting information for the discovery of this compound.

In Vitro: Human GPR109a (hu-GPR109a) cAMP Assay

This assay determines the potency of compounds in activating the GPR109a receptor by measuring the inhibition of forskolin-stimulated cAMP production in a recombinant cell line.

Materials:

-

CHO-K1 cells stably expressing human GPR109a.

-

Assay buffer: HBSS with 20 mM HEPES and 0.1% BSA, pH 7.4.

-

Stimulation buffer: Assay buffer containing 500 µM IBMX.

-

Forskolin solution.

-

Test compounds (e.g., this compound) serially diluted in DMSO.

-

cAMP detection kit (e.g., HTRF-based).

Workflow:

Caption: Workflow for the hu-GPR109a cAMP functional assay.

Procedure:

-

Cell Preparation: CHO-K1 cells expressing hu-GPR109a are harvested and suspended in assay buffer.

-

Compound Addition: Serially diluted test compounds are added to the wells of a 384-well plate.

-

Cell Dispensing: The cell suspension is added to the wells containing the test compounds.

-

Stimulation: After a brief pre-incubation, forskolin is added to all wells (except for negative controls) to stimulate adenylyl cyclase and increase cAMP levels.

-

Lysis and Detection: Following incubation, cells are lysed, and cAMP detection reagents are added according to the manufacturer's protocol.

-

Data Analysis: The signal is measured, and the concentration-response curves are plotted to determine the EC50 values for each compound.

In Vivo: Free Fatty Acid (FFA) Reduction in Dogs

This protocol assesses the in vivo efficacy of test compounds in reducing plasma FFA levels in a relevant animal model.

Animals:

-

Male beagle dogs, fasted overnight.

Procedure:

-

Baseline Sampling: A baseline blood sample is collected from each animal.

-

Dosing: Test compounds (e.g., this compound) are administered orally at various doses. A vehicle control group is also included.

-

Post-dose Sampling: Blood samples are collected at multiple time points after dosing (e.g., 1, 2, 4, 6, and 8 hours).

-

Plasma Preparation: Blood samples are processed to obtain plasma.

-

FFA Analysis: Plasma FFA levels are quantified using a commercially available enzymatic colorimetric assay kit.

-

Data Analysis: The percentage reduction in FFA from baseline is calculated for each animal at each time point and for each dose group. Dose-response curves are generated to determine the dose required for 50% FFA reduction.

Conclusion

This compound is a potent nicotinic acid receptor agonist with demonstrated efficacy in reducing plasma free fatty acids in preclinical models.[1][2][3][5] Its discovery represents a significant advancement in the pursuit of novel therapies for dyslipidemia. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the pharmacology and therapeutic potential of this compound and related compounds. Further clinical evaluation of this compound has been undertaken to determine its safety and efficacy in humans.[1][3]

References

- 1. [PDF] Niacin-induced “Flush” Involves Release of Prostaglandin D2 from Mast Cells and Serotonin from Platelets: Evidence from Human Cells in Vitro and an Animal Model | Semantic Scholar [semanticscholar.org]

- 2. Discovery of SCH 900271, a Potent Nicotinic Acid Receptor Agonist for the Treatment of Dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Niacin-induced "flush" involves release of prostaglandin D2 from mast cells and serotonin from platelets: evidence from human cells in vitro and an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Langerhans cells release prostaglandin D2 in response to nicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

The Discovery and Synthesis of SCH-900271: A Technical Guide to a Potent Nicotinic Acid Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

SCH-900271 is a potent and orally active nicotinic acid receptor (NAR or GPR109A) agonist developed for the treatment of dyslipidemia.[1][2] Dyslipidemia, characterized by elevated levels of low-density lipoprotein (LDL) cholesterol and triglycerides, and low levels of high-density lipoprotein (HDL) cholesterol, is a major risk factor for coronary artery disease.[1] Nicotinic acid (niacin) has been a long-standing therapy for dyslipidemia, but its clinical use is often limited by a significant side effect: cutaneous flushing.[1] this compound was designed to provide the therapeutic benefits of nicotinic acid receptor agonism while minimizing this flushing effect, thus offering an improved therapeutic window.[1] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and preclinical data of this compound.

Discovery and Rationale

The discovery of this compound was the result of a structure-guided optimization of a series of C-5 alkyl-substituted pyranopyrimidinedione derivatives.[1] The primary goal was to identify a potent GPR109A agonist with an improved side effect profile compared to nicotinic acid. The optimization process focused on enhancing potency at the human GPR109A receptor while assessing the in vivo efficacy in reducing plasma free fatty acids (FFA) and triglycerides (TG), key markers of dyslipidemia.[1]

The logical progression from initial hits to the final candidate involved iterative modifications of the pyranopyrimidinedione scaffold, leading to the identification of this compound (designated as compound 33 in the primary literature) with an EC50 of 2 nM in the hu-GPR109a assay.[1]

Mechanism of Action: GPR109A Signaling

This compound exerts its therapeutic effects by acting as an agonist at the G-protein coupled receptor GPR109A, which is highly expressed in adipocytes. The binding of this compound to GPR109A initiates a signaling cascade through a G-protein of the Gi family. This leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). The reduction in cAMP levels leads to decreased activity of hormone-sensitive lipase, a key enzyme in the hydrolysis of triglycerides. The ultimate effect is a reduction in the release of free fatty acids from adipose tissue into the bloodstream.

Synthesis of this compound

The synthesis of this compound is achieved through a multi-step process starting from ethyl 5-methylhex-5-enoate. The key steps involve a cyclopropanation reaction, followed by hydrolysis and conversion to a β-keto ester. The final pyranopyrimidinedione core is constructed through the condensation of the β-keto ester with barbituric acid.

Quantitative Data

The following tables summarize the in vitro potency and in vivo efficacy of this compound and related compounds from the primary literature.[1]

Table 1: In Vitro Potency of Nicotinic Acid Receptor Agonists

| Compound | hu-GPR109a EC50 (nM) |

| This compound (33) | 2.0 |

| 4 | 17 |

| 23 | 4.0 |

| 26 | 3.0 |

| 29 | 1.0 |

| 30 | 4.0 |

| Nicotinic Acid | 99 ± 15 |

Table 2: In Vivo Efficacy of Nicotinic Acid Receptor Agonists in Rats (1.0 mg/kg p.o.)

| Compound | % FFA Reduction (1h post-dose) | % TG Reduction (1h post-dose) |

| This compound (33) | -53% | -53% |

| 4 | -29% | -40% |

| 23 | Not Statistically Significant | Not Statistically Significant |

| 26 | Not Determined | -59% |

Table 3: In Vivo Efficacy of this compound in Dogs

| Dose (mg/kg p.o.) | % FFA Reduction | Overt Signs of Flushing |

| 1.0 | 50% | No |

| up to 10 | Dose-dependent | No |

Experimental Protocols

Detailed experimental protocols are available in the supporting information of the primary publication by Palani et al. in ACS Medicinal Chemistry Letters.[1] The following are generalized descriptions of the key assays.

hu-GPR109a cAMP Assay

This assay is designed to measure the ability of a compound to activate the human GPR109A receptor, which is a Gi-coupled receptor.

-

Cell Culture: A stable cell line expressing the human GPR109A receptor is cultured under standard conditions.

-

Compound Treatment: Cells are treated with varying concentrations of the test compound (e.g., this compound).

-

cAMP Measurement: Following incubation with the compound, the intracellular levels of cyclic AMP (cAMP) are measured. Since GPR109A is Gi-coupled, receptor activation leads to a decrease in cAMP levels.

-

Data Analysis: The decrease in cAMP levels is quantified, and the concentration of the compound that produces a 50% of the maximal response (EC50) is calculated.

In Vivo Free Fatty Acid (FFA) and Triglyceride (TG) Reduction Studies

These studies assess the in vivo efficacy of the compounds in animal models.

-

Animal Models: Fasted male beagle dogs or rats are typically used.[1]

-

Compound Administration: The test compound is administered orally (p.o.) at various doses.

-

Blood Sampling: Blood samples are collected at specified time points post-dosing.

-

Plasma Analysis: Plasma is isolated from the blood samples, and the concentrations of free fatty acids and triglycerides are determined using standard biochemical assays.

-

Data Analysis: The percentage reduction in FFA and TG levels compared to a vehicle-treated control group is calculated.

Conclusion

This compound is a potent, orally bioavailable nicotinic acid receptor agonist that has demonstrated significant efficacy in reducing plasma free fatty acids and triglycerides in preclinical models.[1] Importantly, it exhibits an improved therapeutic window with a reduced propensity to cause flushing compared to nicotinic acid.[1] The data presented in this guide underscore the potential of this compound as a novel therapeutic agent for the management of dyslipidemia. Further clinical evaluation of this compound has been undertaken.[1]

References

An In-depth Technical Guide to SCH-900271 (Anacetrapib) for Dyslipidemia Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SCH-900271, more commonly known as anacetrapib, is a potent and selective inhibitor of the Cholesteryl Ester Transfer Protein (CETP). Developed by Merck & Co., it represents a significant area of investigation in the management of dyslipidemia and the reduction of cardiovascular disease risk. Unlike earlier CETP inhibitors that were discontinued due to adverse off-target effects, anacetrapib demonstrated a favorable safety profile in large-scale clinical trials. This technical guide provides a comprehensive overview of anacetrapib, focusing on its mechanism of action, preclinical and clinical efficacy, and detailed experimental protocols relevant to its study. The information is intended to serve as a core resource for researchers and professionals in the field of drug development and cardiovascular research.

Core Mechanism of Action

Anacetrapib exerts its lipid-modifying effects by inhibiting the Cholesteryl Ester Transfer Protein (CETP). CETP is a plasma glycoprotein that facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B (ApoB)-containing lipoproteins, such as very low-density lipoprotein (VLDL) and low-density lipoprotein (LDL), in exchange for triglycerides.[1][2][3] By blocking this transfer, anacetrapib leads to a significant increase in HDL cholesterol (HDL-C) levels and a concurrent decrease in LDL cholesterol (LDL-C) levels.[2][3][4] The reduction in LDL-C is primarily attributed to an increased catabolism of LDL particles through LDL receptors.[1][5]

The signaling pathway below illustrates the central role of CETP in lipoprotein metabolism and the impact of its inhibition by anacetrapib.

Caption: Mechanism of CETP-mediated lipid transfer and its inhibition by this compound (anacetrapib).

Quantitative Data from Clinical Trials

The efficacy and safety of anacetrapib have been evaluated in several key clinical trials, most notably the DEFINE (Determining the Efficacy and Tolerability of CETP Inhibition with Anacetrapib) and REVEAL (Randomized EValuation of the Effects of Anacetrapib Through Lipid-modification) studies.[4][5][6]

Table 1: Lipid-Modifying Effects of Anacetrapib in the DEFINE Trial

The DEFINE trial was a randomized, double-blind, placebo-controlled study that assessed the efficacy and safety of anacetrapib in patients with or at high risk for coronary heart disease who were already receiving statin therapy.[4][7]

| Parameter | Anacetrapib Group (100 mg daily) | Placebo Group | % Change with Anacetrapib (beyond placebo) |

| LDL-C (mg/dL) | |||

| Baseline | 81 | 82 | |

| 24 Weeks | 45 | 77 | -39.8%[4] |

| HDL-C (mg/dL) | |||

| Baseline | 41 | 40 | |

| 24 Weeks | 101 | 46 | +138.1%[4] |

| Apolipoprotein B (apoB) | - | - | -21%[6] |

| Lipoprotein(a) [Lp(a)] | - | - | -36%[6] |

Table 2: Clinical Outcomes from the REVEAL Trial

The REVEAL trial was a large-scale, randomized, placebo-controlled study that evaluated the clinical effects of anacetrapib in over 30,000 patients with established atherosclerotic vascular disease who were receiving intensive atorvastatin therapy.[6][8]

| Endpoint | Anacetrapib Group | Placebo Group | Relative Risk Reduction | p-value |

| Primary Endpoint | ||||

| Major Coronary Events (Coronary death, MI, or coronary revascularization) | 10.8% | 11.8% | 9%[6] | 0.004[6] |

| Secondary Endpoints | ||||

| Coronary death or MI | - | - | - | - |

| Presumed ischemic stroke | - | - | - | - |

| New-onset diabetes | 5.3% | 6.0% | - | - |

Table 3: Safety Profile of Anacetrapib

Anacetrapib was generally well-tolerated in clinical trials, without the adverse effects on blood pressure and aldosterone that were observed with the earlier CETP inhibitor, torcetrapib.[4][9]

| Adverse Event | Anacetrapib Group | Placebo Group | Notes |

| Blood Pressure | No significant change | No significant change | No clinically meaningful increases in systolic or diastolic blood pressure were observed.[4] |

| Electrolytes | No significant change | No significant change | No significant alterations in serum electrolytes were noted.[4] |

| Aldosterone Levels | No significant change | No significant change | Anacetrapib did not show the off-target effect on aldosterone seen with torcetrapib.[4] |

| Adipose Tissue Accumulation | Yes | No | Anacetrapib was found to accumulate in adipose tissue with prolonged dosing.[10] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of anacetrapib. These protocols are based on published literature and may require optimization for specific laboratory conditions.

In Vitro CETP Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the transfer of a fluorescently labeled cholesteryl ester from a donor to an acceptor lipoprotein particle.[1]

Caption: Experimental workflow for the in vitro fluorometric CETP inhibition assay.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of anacetrapib in DMSO. Perform serial dilutions to obtain a range of concentrations for testing.

-

Reconstitute donor and acceptor lipoprotein particles in assay buffer according to the manufacturer's instructions.

-

Prepare a working solution of recombinant human CETP enzyme in assay buffer.

-

-

Assay Procedure:

-

In a 96-well black microplate, add the assay buffer, donor particles, and acceptor particles to each well.

-

Add the anacetrapib dilutions to the respective wells. Include a vehicle control (DMSO) for 0% inhibition and a control without CETP for background fluorescence.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding the CETP enzyme solution to all wells except the background control.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the fluorescence intensity using a microplate reader at an excitation wavelength of approximately 465 nm and an emission wavelength of approximately 535 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Calculate the percent inhibition for each anacetrapib concentration relative to the vehicle control.

-

Plot the percent inhibition versus the log of the anacetrapib concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cholesterol Efflux Assay

This assay measures the capacity of HDL particles to accept cholesterol from cholesterol-loaded macrophages, a key step in reverse cholesterol transport.[9][11]

Caption: Experimental workflow for the macrophage cholesterol efflux assay.

Protocol:

-

Cell Culture and Labeling:

-

Seed J774 macrophages in a 96-well plate and allow them to adhere.

-

Load the cells with either [3H]-cholesterol or a fluorescent cholesterol analog like BODIPY-cholesterol by incubating overnight.

-

Wash the cells to remove excess labeled cholesterol.

-

-

Cholesterol Efflux:

-

Equilibrate the cells in serum-free medium for 1-2 hours.

-

Prepare cholesterol acceptors, such as purified apolipoprotein A-I (ApoA-I) or HDL particles isolated from plasma of subjects treated with anacetrapib or placebo.

-

Remove the equilibration medium and add the cholesterol acceptors to the cells.

-

Incubate for 4-6 hours to allow for cholesterol efflux.

-

-

Quantification:

-

Collect the supernatant (medium) containing the effluxed cholesterol.

-

Lyse the cells to determine the amount of cholesterol remaining in the cells.

-

Measure the radioactivity (for [3H]-cholesterol) or fluorescence (for BODIPY-cholesterol) in both the medium and the cell lysate.

-

-

Data Analysis:

-

Calculate the percent cholesterol efflux as: (radioactivity/fluorescence in medium) / (radioactivity/fluorescence in medium + radioactivity/fluorescence in cell lysate) x 100.

-

Animal Model of Dyslipidemia (Syrian Golden Hamster)

The Syrian golden hamster is a relevant preclinical model for studying CETP inhibitors as it naturally expresses CETP.[12][13]

Protocol:

-

Animal Model and Diet:

-

Use male Syrian golden hamsters.

-

Induce dyslipidemia by feeding a high-fat, high-cholesterol diet for a specified period.

-

-

Drug Administration:

-

Prepare a formulation of anacetrapib for oral administration (e.g., in a vehicle such as 0.5% methylcellulose).

-

Administer anacetrapib or vehicle control daily by oral gavage for the duration of the study (e.g., 2-4 weeks).

-

-

Sample Collection:

-

Collect blood samples at baseline and at the end of the treatment period via retro-orbital bleeding or cardiac puncture under anesthesia.

-

Collect feces over a 24-hour period to assess cholesterol and bile acid excretion.

-

Harvest liver tissue for gene expression analysis.

-

-

Biochemical Analysis:

-

Measure plasma levels of total cholesterol, HDL-C, LDL-C, and triglycerides using enzymatic assays.

-

Determine plasma CETP activity using a fluorometric assay.

-

Quantify fecal cholesterol and bile acids using gas chromatography-mass spectrometry (GC-MS).

-

Measurement of Lipids and Apolipoproteins in Clinical Samples

Accurate measurement of lipid and apolipoprotein levels is crucial in clinical trials.

-

LDL-C and HDL-C: The gold standard for LDL-C measurement is beta-quantification, which involves ultracentrifugation to remove VLDL followed by precipitation of ApoB-containing lipoproteins.[14][15] Direct measurement methods are also commonly used in clinical laboratories.

-

Apolipoproteins (ApoA-I and ApoB): These are typically measured using immunoturbidimetric or immunonephelometric assays.[16][17]

Conclusion

This compound (anacetrapib) is a well-characterized CETP inhibitor with a significant body of preclinical and clinical data supporting its potent lipid-modifying effects. Its ability to substantially increase HDL-C and decrease LDL-C, coupled with a favorable safety profile compared to other drugs in its class, makes it a valuable tool for research into dyslipidemia and cardiovascular disease. The experimental protocols outlined in this guide provide a foundation for further investigation into the mechanisms and therapeutic potential of anacetrapib and other CETP inhibitors. The comprehensive data from the DEFINE and REVEAL trials underscore the importance of continued research in this area to understand the full clinical implications of CETP inhibition.

References

- 1. benchchem.com [benchchem.com]

- 2. fiercepharma.com [fiercepharma.com]

- 3. Randomized Evaluation of the Effects of Anacetrapib through Lipid-modification (REVEAL)—A large-scale, randomized, placebo-controlled trial of the clinical effects of anacetrapib among people with established vascular disease: Trial design, recruitment, and baseline characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. abcam.com [abcam.com]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. benchchem.com [benchchem.com]

- 7. Safety of Anacetrapib in Patients with or at High Risk for Coronary Heart Disease [imet2000-pal.org]

- 8. A sensitive assay for ABCA1-mediated cholesterol efflux using BODIPY-cholesterol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. lipid.org [lipid.org]

- 11. Measurement of apolipoprotein B concentration in plasma lipoproteins by combining selective precipitation and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. resources.novusbio.com [resources.novusbio.com]

- 13. todayspractitioner.com [todayspractitioner.com]

- 14. An assay to evaluate the capacity of cholesterol acceptors using BODIPY-cholesterol in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Methods of Low-Density Lipoprotein-Cholesterol Measurement: Analytical and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Reference Materials for the Standardization of the Apolipoproteins A-I and B, and Lipoprotein(a) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The Apolipoprotein B/Apolipoprotein A-I Ratio as a Potential Marker of Plasma Atherogenicity - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of SCH-900271: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SCH-900271 is a potent and selective agonist of the nicotinic acid receptor, also known as G-protein coupled receptor 109A (GPR109A or HCA2).[1][2][3][4][5] Developed for the treatment of dyslipidemia, this compound mimics the beneficial lipid-modifying effects of nicotinic acid (niacin) with a potentially improved side-effect profile, particularly regarding the characteristic flushing response.[1][2][6] Dyslipidemia, characterized by elevated levels of low-density lipoprotein (LDL) cholesterol and triglycerides, and low levels of high-density lipoprotein (HDL) cholesterol, is a major risk factor for coronary artery disease.[1] this compound represents a targeted therapeutic approach to modulate lipid metabolism through the activation of a key receptor in adipocytes.[1] This document provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile, based on preclinical studies.

Mechanism of Action & Signaling Pathway

This compound exerts its primary pharmacological effect by acting as a potent agonist at the GPR109A receptor, which is predominantly expressed in adipose tissue.[1] GPR109A is a Gαi-coupled receptor. Upon binding of this compound, the Gαi subunit is activated, leading to the inhibition of adenylyl cyclase.[1] This inhibition results in a decrease in intracellular concentrations of the second messenger cyclic adenosine monophosphate (cAMP).[1]

The reduction in cAMP levels leads to decreased activity of protein kinase A (PKA).[1] In adipocytes, PKA normally phosphorylates and activates hormone-sensitive lipase (HSL), the rate-limiting enzyme in the hydrolysis of triglycerides to free fatty acids (FFAs) and glycerol.[1] By suppressing PKA activity, this compound ultimately inhibits lipolysis, leading to a reduction in the release of FFAs from adipose tissue into the plasma.[1] The subsequent decrease in the flux of FFAs to the liver reduces the hepatic synthesis of triglycerides and the production of very-low-density lipoprotein (VLDL).[1]

Data Presentation

The pharmacological activity of this compound has been quantified through a series of in vitro and in vivo studies. The data are summarized in the tables below.

Table 1: In Vitro Potency of this compound

| Assay | Parameter | Value |

| Human GPR109a cAMP Assay | EC50 | 2.0 nM |

| hERG Inhibition Assay | % Inhibition at 10 µM | No effect |

| Data sourced from Palani et al. (2011).[1] |

Table 2: In Vivo Efficacy of this compound (1 hour post 1.0 mg/kg oral dose)

| Species | Parameter | % Reduction |

| Rat (fasted) | Plasma Free Fatty Acids (FFA) | -53% |

| Plasma Triglycerides (TG) | -53% | |

| Dog (fasted male beagle) | Plasma Free Fatty Acids (FFA) | -50% |

| Data sourced from Palani et al. (2011).[1] |

Table 3: Pharmacokinetic Profile of this compound

| Species | Dose (p.o.) | AUC0–24 h (µM·h) | Bioavailability (F) |

| Rat | 5 mg/kg | 7.6 | 76% |

| Dog | 1 mg/kg | 7.2 | 40% |

| Data sourced from Palani et al. (2011).[1] |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Human GPR109a (hu-GPR109a) cAMP Assay

This assay quantifies the ability of a compound to activate the GPR109a receptor by measuring the resulting decrease in intracellular cAMP levels.

-

Cell Culture: CHO-K1 cells stably expressing the human GPR109a receptor are cultured under standard conditions.

-

Assay Preparation: Cells are harvested and seeded into 384-well plates.

-

Compound Treatment: Cells are pre-treated with a phosphodiesterase inhibitor, such as IBMX, to prevent cAMP degradation. Subsequently, cells are stimulated with forskolin to elevate intracellular cAMP levels. Test compounds (e.g., this compound) are then added at varying concentrations.

-

cAMP Measurement: Intracellular cAMP levels are measured using a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence) or a similar technology. The signal is inversely proportional to the amount of cAMP produced.

-

Data Analysis: The concentration-response data are fitted to a four-parameter logistic equation to determine the EC50 value, representing the concentration of the compound that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP production.

In Vivo Free Fatty Acid (FFA) and Triglyceride (TG) Reduction Studies

These studies assess the in vivo efficacy of this compound in reducing plasma lipid levels in animal models.

-

Animal Models: Male beagle dogs or rats are used for these studies.

-

Acclimation and Fasting: Animals are acclimated to the facility conditions and then fasted overnight (typically 12-18 hours) with free access to water to establish a stable baseline for lipid levels.

-

Dosing: this compound is formulated in an appropriate vehicle and administered orally (p.o.) via gavage at specified doses (e.g., 1.0 mg/kg). A vehicle control group is run in parallel.

-

Blood Sampling: Blood samples are collected at baseline (pre-dose) and at various time points post-dose (e.g., 1 hour). Blood is collected into tubes containing an anticoagulant (e.g., EDTA).

-

Plasma Preparation: Plasma is separated by centrifugation.

-

Biochemical Analysis: Plasma samples are analyzed for FFA and TG concentrations using commercially available enzymatic colorimetric assay kits.

-

Data Analysis: The percentage reduction in FFA and TG levels at each time point is calculated relative to the baseline (pre-dose) values for each animal and compared to the vehicle control group.

Pharmacokinetic Studies

These studies determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

-

Animal Models: Rats and dogs are commonly used. Animals may be cannulated for serial blood sampling.

-

Dosing: A single dose of this compound is administered via the intended clinical route (oral) and also intravenously (IV) to determine absolute bioavailability.

-

Blood Sampling: Blood samples are collected at multiple time points over a 24-hour period.

-

Sample Processing: Plasma is harvested from blood samples and stored frozen until analysis.

-

Bioanalysis: Plasma concentrations of this compound are quantified using a validated LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) method.

-

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to calculate key pharmacokinetic parameters, including Area Under the Curve (AUC), maximum concentration (Cmax), time to maximum concentration (Tmax), and elimination half-life (t1/2). Oral bioavailability (F) is calculated as (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100%.

Conclusion

This compound is a potent GPR109A agonist with a clear mechanism of action that translates from in vitro receptor activation to in vivo reduction of plasma free fatty acids and triglycerides in relevant preclinical species.[1] It demonstrates good oral bioavailability, particularly in rats.[1] The preclinical data suggest that this compound holds promise as a therapeutic agent for dyslipidemia, with a key advantage being a potentially wider therapeutic window compared to niacin, especially concerning the flushing side effect.[1][2] Further clinical evaluation of this compound has been undertaken to determine its safety and efficacy in humans.[1][2][5]

References

- 1. Discovery of SCH 900271, a Potent Nicotinic Acid Receptor Agonist for the Treatment of Dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Frontiers | Pharmacokinetic study of single and multiple oral administration of glutamine in healthy Beagles [frontiersin.org]

- 4. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics and pharmacodynamics of oral pradofloxacin administration in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of single-dose oral pregabalin administration in normal dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Agonist SCH-900271 and its Interaction with the GPR109a Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the interaction between the synthetic agonist SCH-900271 and the G protein-coupled receptor 109a (GPR109a), also known as the nicotinic acid receptor. This document details the quantitative aspects of this interaction, outlines relevant experimental methodologies, and visualizes the associated signaling pathways.

Introduction to this compound and GPR109a

GPR109a is a Gi/Go protein-coupled receptor primarily expressed in adipocytes and immune cells.[1][2] Its activation by endogenous ligands like β-hydroxybutyrate or pharmacological agents such as nicotinic acid (niacin) leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3] This, in turn, inhibits lipolysis in adipose tissue, a key mechanism for the management of dyslipidemia.[1][3]

This compound is a potent, orally active synthetic agonist of the GPR109a receptor.[4][5] It was developed as a therapeutic agent for dyslipidemia with the aim of providing the beneficial lipid-modifying effects of nicotinic acid while minimizing the common side effect of flushing.[4][5]

Quantitative Analysis of this compound and GPR109a Interaction

The potency of this compound as a GPR109a agonist has been primarily characterized through in vitro functional assays. The key quantitative data is summarized in the table below.

| Parameter | Value | Assay Type | System | Reference |

| EC50 | 2 nM | cAMP Assay | Human GPR109a (hu-GPR109a) | [3][4][6][7] |

| In Vivo Efficacy | 50% reduction in plasma free fatty acids (FFA) | FFA Reduction Assay | Fasted male beagle dogs | [3][6][7] |

| In Vivo Dose for 50% FFA reduction | 1.0 mg/kg | FFA Reduction Assay | Fasted male beagle dogs | [3][6][7] |

GPR109a Signaling Pathways

Upon activation by an agonist such as this compound, GPR109a initiates downstream signaling cascades primarily through two pathways: the canonical G-protein pathway and the β-arrestin pathway.

Gi/Go Protein-Mediated Signaling

The primary mechanism for the therapeutic effects of GPR109a activation is through its coupling to inhibitory G-proteins (Gi/Go). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[1][3] The reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA), which in turn reduces the phosphorylation and activity of hormone-sensitive lipase (HSL). This cascade ultimately results in the inhibition of lipolysis in adipocytes.[3]

β-Arrestin-Mediated Signaling

In addition to G-protein coupling, GPR109a activation can also lead to the recruitment of β-arrestins.[1] This pathway is implicated in receptor desensitization and internalization, as well as in initiating distinct signaling cascades. For nicotinic acid, the β-arrestin pathway has been linked to the flushing side effect.[8] The development of biased agonists that preferentially activate the Gi pathway over the β-arrestin pathway is a key strategy to develop novel therapeutics with improved side-effect profiles.[8]

Experimental Protocols

The following sections outline the general methodologies for key experiments used to characterize the interaction of this compound with the GPR109a receptor.

cAMP Accumulation Assay

This functional assay is used to determine the potency (EC50) of GPR109a agonists by measuring the inhibition of cAMP production.

Objective: To quantify the dose-dependent inhibition of forskolin-stimulated cAMP accumulation by this compound in cells expressing human GPR109a.

Materials:

-

Cell line stably expressing human GPR109a (e.g., HEK293 or CHO cells)

-

Cell culture medium and supplements

-

This compound

-

Forskolin

-

cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

-

Assay buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX)

Procedure:

-

Cell Culture: Culture the GPR109a-expressing cells to an appropriate confluency in multi-well plates (e.g., 384-well).

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

-

Cell Treatment:

-

Remove the culture medium and wash the cells with assay buffer.

-

Add the this compound dilutions to the cells and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C.

-

Add a fixed concentration of forskolin to all wells (except for the negative control) to stimulate adenylyl cyclase and incubate for another pre-determined time (e.g., 15-30 minutes) at 37°C.

-

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis:

-

Plot the cAMP concentration against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the EC50 value.

-

β-Arrestin Recruitment Assay

This assay is used to measure the recruitment of β-arrestin to the activated GPR109a receptor, providing insights into potential signaling bias.

Objective: To quantify the dose-dependent recruitment of β-arrestin to GPR109a upon stimulation with this compound.

Materials:

-

Cell line co-expressing GPR109a fused to a reporter fragment and β-arrestin fused to a complementary reporter fragment (e.g., PathHunter® β-arrestin assay).[9][10][11][12]

-

Cell culture medium and supplements.

-

This compound.

-

Assay-specific detection reagents.

Procedure:

-

Cell Culture: Plate the engineered cells in multi-well plates (e.g., 384-well) and grow to the desired confluency.

-

Compound Preparation: Prepare serial dilutions of this compound in an appropriate assay buffer.

-

Cell Treatment: Add the this compound dilutions to the cells and incubate for a specified period (e.g., 60-90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.

-

Signal Detection: Add the detection reagents according to the manufacturer's protocol and incubate to allow for signal development. The signal is typically chemiluminescent or fluorescent.[9][12]

-

Measurement: Read the plate using a suitable plate reader.

-

Data Analysis:

-

Plot the signal intensity against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the EC50 and Emax for β-arrestin recruitment.

-

Conclusion

This compound is a high-potency agonist of the GPR109a receptor that effectively reduces plasma free fatty acids. Its primary mechanism of action is through the Gi/Go-mediated inhibition of cAMP production in adipocytes. The characterization of its activity on both the G-protein and β-arrestin signaling pathways is crucial for a comprehensive understanding of its pharmacological profile and for the development of future GPR109a agonists with improved therapeutic windows. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other modulators of the GPR109a receptor.

References

- 1. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of SCH 900271, a Potent Nicotinic Acid Receptor Agonist for the Treatment of Dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. SCH 900271 - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Discovery of SCH 900271, a Potent Nicotinic Acid Receptor Agonist for the Treatment of Dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 12. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]

Investigating the Anti-Lipolytic Effects of SCH-900271: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the anti-lipolytic effects of SCH-900271, a potent and selective agonist of the nicotinic acid receptor (GPR109A). The document summarizes key quantitative data, details experimental methodologies from preclinical studies, and visualizes the underlying signaling pathways.

Core Findings on Anti-Lipolytic Efficacy

This compound has demonstrated significant anti-lipolytic effects in both in vitro and in vivo preclinical models. As a potent agonist of the GPR109A receptor, its mechanism of action involves the suppression of free fatty acid (FFA) release from adipose tissue.

In Vitro Potency

This compound exhibits high potency in activating the human GPR109A receptor.

| Compound | Assay | EC50 (nM) |

| This compound | hu-GPR109a | 2.0[1] |

In Vivo Efficacy in Animal Models

Preclinical studies in rats and dogs have confirmed the potent anti-lipolytic activity of this compound, demonstrating a dose-dependent reduction in plasma FFA levels.

| Species | Dose (mg/kg, p.o.) | FFA Reduction |

| Rat | 0.5 | ~50% (ED50)[1] |

| Rat | 3.0 | 70% (at 1 hour post-dose)[2] |

| Dog | 1.0 | 50%[1] |

In rats, this compound also led to a significant reduction in plasma triglycerides (TG), with a 49% decrease observed at 1 hour post-dose with a 3.0 mg/kg oral administration[2].

Human Clinical Trials

Signaling Pathway and Mechanism of Action

The anti-lipolytic effect of this compound is initiated by its binding to the G-protein coupled receptor GPR109A on the surface of adipocytes. This binding event triggers a cascade of intracellular signaling events that ultimately inhibit the breakdown of triglycerides.

References

- 1. Discovery of SCH 900271, a Potent Nicotinic Acid Receptor Agonist for the Treatment of Dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Niacin lipid efficacy is independent of both the niacin receptor GPR109A and free fatty acid suppression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

The Role of SCH-900271 in the Reduction of Plasma Free Fatty Acids: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of SCH-900271, a potent and selective nicotinic acid receptor (NAR) agonist, and its role in reducing plasma free fatty acids (FFA). This document consolidates preclinical data, details experimental methodologies, and visualizes the underlying biological pathways and workflows.

Introduction

Elevated plasma free fatty acids are a key factor in the pathogenesis of dyslipidemia and associated metabolic disorders. Nicotinic acid (niacin) has been a cornerstone in managing dyslipidemia for decades, primarily through its ability to lower plasma FFA. However, its clinical utility is often hampered by a significant side effect: cutaneous flushing. This compound was developed as a potent NAR agonist with an improved therapeutic window, aiming to provide the lipid-modifying benefits of niacin with a reduced propensity for flushing.[1] This document explores the core mechanism and preclinical evidence supporting the FFA-lowering effects of this compound.

Mechanism of Action: GPR109A Signaling Cascade

This compound exerts its effects by acting as a potent agonist of the G-protein coupled receptor GPR109A (also known as nicotinic acid receptor 1 or HCAR2), which is highly expressed in adipocytes.[1] The binding of this compound to GPR109A initiates a signaling cascade that ultimately leads to the inhibition of lipolysis, the process by which triglycerides are broken down into free fatty acids and glycerol.

The key steps in this pathway are:

-

Agonist Binding: this compound binds to the GPR109A receptor on the surface of adipocytes.

-

G-protein Activation: This binding activates the associated inhibitory G-protein (Gi).

-

Adenylate Cyclase Inhibition: The activated Gi protein inhibits the enzyme adenylate cyclase.

-

cAMP Reduction: Inhibition of adenylate cyclase leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).

-

PKA Inactivation: The reduction in cAMP levels leads to the inactivation of Protein Kinase A (PKA).

-

HSL Dephosphorylation: PKA is responsible for phosphorylating and thereby activating hormone-sensitive lipase (HSL), the rate-limiting enzyme in lipolysis. With PKA inactivation, HSL remains in its dephosphorylated, less active state.

-

Inhibition of Lipolysis: The reduced activity of HSL results in a decreased breakdown of triglycerides stored in adipocytes.

-

Reduced FFA Release: Consequently, the release of free fatty acids from adipocytes into the plasma is significantly reduced.

Quantitative Data Summary

The preclinical efficacy of this compound in reducing plasma free fatty acids has been demonstrated through in vitro and in vivo studies.

Table 1: In Vitro Potency of this compound

| Assay | Parameter | Value | Reference |

| hu-GPR109a Assay | EC50 | 2 nM | [1] |

Table 2: In Vivo Efficacy of this compound on Plasma FFA Reduction

| Species | Model | Dose | Effect on Plasma FFA | Reference |

| Rat | Fasted | ~0.5 mg/kg (ED50) | Dose-dependent reduction | [1] |

| Dog | Fasted, male beagle | 1.0 mg/kg | 50% reduction | [1] |

Note: Data from human clinical trials regarding the specific effects of this compound on plasma free fatty acids are not publicly available in the searched literature.

Experimental Protocols

Detailed methodologies for the key preclinical experiments are outlined below, based on the supplementary information provided in the primary publication.

In Vitro Assay: Human GPR109a (hu-GPR109a) Agonist Potency

This assay determines the potency of a compound to activate the human GPR109A receptor.

Methodology:

-

Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human GPR109A receptor and a GFP-aequorin fusion protein are used.

-

Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom plates and incubated overnight.

-

Compound Preparation: this compound is serially diluted to create a concentration-response curve.

-

Assay Procedure: The cell medium is aspirated, and cells are incubated with a buffer containing coelenterazine. The compound dilutions are then added to the wells.

-

Signal Detection: Luminescence, indicative of intracellular calcium mobilization upon receptor activation, is measured using a luminometer.

-

Data Analysis: The luminescence data is normalized and plotted against the compound concentration to determine the EC50 value, which is the concentration of the compound that elicits a half-maximal response.

In Vivo Assay: Plasma Free Fatty Acid Reduction in Rats and Dogs

This protocol is designed to assess the in vivo efficacy of this compound in reducing plasma FFA levels in animal models.

Methodology:

-

Animal Models: Male Sprague-Dawley rats or male beagle dogs are used.

-

Acclimation and Fasting: Animals are acclimated to the housing conditions and then fasted overnight prior to the experiment to ensure stable baseline FFA levels.

-

Dosing: this compound is formulated in a suitable vehicle and administered orally (p.o.) at various doses. A vehicle control group is also included.

-

Blood Sampling: Blood samples are collected at baseline (pre-dose) and at specified time points after dosing (e.g., 0.5, 1, 2, 4, 6, and 8 hours).

-

Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma.

-

FFA Analysis: Plasma free fatty acid concentrations are determined using a commercially available enzymatic colorimetric assay kit.

-

Data Analysis: The percentage reduction in plasma FFA at each time point is calculated relative to the baseline levels and compared with the vehicle-treated control group. Dose-response curves are generated to determine the ED50 (the dose required to achieve 50% of the maximal effect).

Conclusion

The preclinical data for this compound strongly support its role as a potent agonist of the GPR109A receptor, leading to a significant reduction in plasma free fatty acids in animal models. Its mechanism of action via the inhibition of lipolysis in adipocytes is well-characterized. The improved therapeutic window with respect to flushing, as suggested in the primary literature, positioned this compound as a promising candidate for the treatment of dyslipidemia. While the compound was advanced to human clinical trials, detailed public data on its efficacy in reducing plasma FFA in humans remains elusive. Nevertheless, the preclinical evidence provides a solid foundation for understanding the potential of selective GPR109A agonists in lipid modification.

References

Preclinical Profile of SCH-900271: A Potent and Selective Nicotinic Acid Receptor Agonist

An In-depth Technical Guide for Drug Development Professionals

This document provides a comprehensive overview of the preclinical data for SCH-900271, a novel small molecule developed for the treatment of dyslipidemia. The information presented herein is compiled from publicly available scientific literature, focusing on the compound's mechanism of action, in vitro and in vivo pharmacology, pharmacokinetic profile, and preclinical safety assessment.

Introduction

Dyslipidemia, characterized by elevated levels of low-density lipoprotein cholesterol (LDL-C) and triglycerides (TG) and low levels of high-density lipoprotein cholesterol (HDL-C), is a major risk factor for coronary artery disease.[1] Nicotinic acid (NA, or niacin) has been a cornerstone of dyslipidemia therapy for decades, valued for its ability to favorably modulate all of these lipid parameters.[1] However, its clinical utility is often limited by poor patient compliance due to a significant side effect: intense cutaneous flushing.[1][2]

The therapeutic effects of nicotinic acid are mediated through the activation of the G-protein coupled receptor GPR109a (also known as the nicotinic acid receptor, NAR).[1] The discovery of this target spurred the development of GPR109a agonists that could replicate the lipid-modifying benefits of niacin while minimizing the flushing effect. This compound (designated as compound 33 in its discovery publication) emerged from these efforts as a potent GPR109a agonist with a promising preclinical profile, suggesting an improved therapeutic window over nicotinic acid.[1][3][4][5]

Mechanism of Action

This compound is a potent and full agonist of the human GPR109a receptor.[1] GPR109a is a Gi-coupled receptor highly expressed in adipocytes. Its activation by an agonist like this compound initiates a signaling cascade that inhibits the enzyme adenylyl cyclase. This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Lower cAMP levels result in the reduced activity of hormone-sensitive lipase (HSL), a key enzyme responsible for the hydrolysis of stored triglycerides into free fatty acids (FFAs). The subsequent decrease in the release of FFAs from adipose tissue into the plasma is a primary mechanism for its lipid-lowering effects.[1]

In Vitro Profile

The in vitro activity of this compound was characterized to determine its potency as a GPR109a agonist and to assess potential off-target liabilities.

Receptor Potency and Selectivity

Structure-guided optimization led to the identification of this compound as a highly potent agonist in a human GPR109a assay, with activity in the low nanomolar range.[1] It was determined to be a full agonist and demonstrated weaker potency for the related GPR109b receptor.[1]

In Vitro Safety Pharmacology

To assess the risk of cardiac-related adverse effects, this compound was evaluated for its effect on the hERG (human Ether-à-go-go-Related Gene) channel. The compound had no effect on hERG at concentrations significantly higher than its effective concentration for GPR109a activation, suggesting a low potential for causing QT interval prolongation.[1]

Table 1: Summary of In Vitro Activity of this compound

| Assay | Target/Channel | Result |

|---|---|---|

| GPR109a Agonist Assay | hu-GPR109a | EC₅₀ = 2.0 nM[1][3][4][5][6] |

| hERG Inhibition Assay | hERG Channel | No effect at concentrations up to 10 µM[1] |

In Vivo Efficacy

The lipid-lowering efficacy of this compound was evaluated in both rodent and non-rodent preclinical models.

Rodent Models (Rat)

In fasted rats, oral administration of this compound demonstrated robust, dose-dependent reductions in plasma free fatty acids (FFA) and triglycerides (TG).[1] The compound achieved a greater than 50% reduction in both parameters at a dose of 1.0 mg/kg one hour after administration.[1] The dose required for 50% efficacy (ED₅₀) was determined to be approximately 0.5 mg/kg, with the maximally effective dose being 3.0 mg/kg.[1]

Non-Rodent Models (Dog)

The efficacy of this compound was further confirmed in fasted male beagle dogs, a model often used to assess both efficacy and the potential for flushing. The compound exhibited a dose-dependent inhibition of plasma FFA, achieving a 50% reduction at a 1.0 mg/kg oral dose.[1][3][4][5]

Table 2: Summary of In Vivo Efficacy of this compound

| Species | Dose (Oral) | Parameter Measured | Result | Time Point |

|---|---|---|---|---|

| Rat (fasted) | 1.0 mg/kg | Plasma FFA | -53% reduction[1] | 1 hour post-dose |

| Rat (fasted) | 1.0 mg/kg | Plasma TG | -53% reduction[1] | 1 hour post-dose |

| Dog (fasted male beagle) | 1.0 mg/kg | Plasma FFA | 50% reduction[1][3][4][5] | Not specified |

Pharmacokinetics

This compound was found to have good oral bioavailability across all species tested.[1][3][4][5] Pharmacokinetic parameters were determined in rats and dogs following oral administration.

Table 3: Pharmacokinetic Parameters of this compound Following Oral Dosing

| Species | Dose (Oral) | AUC₀₋₂₄ ₕ (µM·h) | Oral Bioavailability (F) |

|---|---|---|---|

| Rat | 5.0 mg/kg | 7.6[1] | 76%[1] |

| Dog | 1.0 mg/kg | 7.2[1] | 40%[1] |

Preclinical Safety and Tolerability

A key objective in the development of this compound was to improve upon the tolerability profile of nicotinic acid.

Flushing Liability

In dog models, nicotinic acid administration leads to measurable increases in cutaneous blood flow, which serves as a surrogate for the flushing response in humans. This compound was evaluated in this model and showed no overt signs of flushing at doses up to 10 mg/kg.[1][3][4][5] This finding suggests a significantly improved therapeutic window with respect to flushing compared to nicotinic acid.[1]

Toxicology

During the discovery process, some compounds in the same chemical series as this compound were found to cause acute renal necrosis and elevated serum BUN and creatinine in mice.[1] Importantly, this toxicity was not observed in rats, suggesting the phenomenon was species-specific.[1] this compound (compound 33) was specifically profiled and did not exhibit this profound nephrotoxicity, allowing for its advancement as a drug candidate.[1]

Experimental Protocols

In Vitro GPR109a cAMP Assay

The potency of this compound was determined using a cell-based assay designed to measure the inhibition of cAMP production following GPR109a activation.

-

Cell Line: A stable cell line (e.g., CHO or HEK293) engineered to express the human GPR109a receptor.

-

Protocol:

-

Cells are seeded into multi-well plates and cultured to an appropriate confluency.

-

Cells are treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cells are stimulated with forskolin to elevate intracellular cAMP levels.

-

Concurrently, cells are treated with serial dilutions of this compound or a vehicle control.

-

Following an incubation period, cells are lysed.

-

The intracellular cAMP concentration in the lysate is quantified using a suitable detection method (e.g., HTRF, ELISA, or AlphaScreen).

-

Data are normalized, and a dose-response curve is generated to calculate the EC₅₀ value.

-

In Vivo FFA and TG Lowering Studies

-

Animal Models: Male Sprague-Dawley rats or male beagle dogs were used.[1]

-

Protocol:

-

Animals were fasted overnight to establish baseline lipid levels.

-

This compound was formulated in a suitable vehicle and administered via oral gavage (p.o.).

-

Blood samples were collected at specified time points (e.g., 1 hour post-dose).[1]

-

Plasma was isolated by centrifugation.

-

Plasma concentrations of FFA and TG were determined using commercially available enzymatic assay kits.

-

The percentage reduction was calculated relative to vehicle-treated control animals.

-

Pharmacokinetic Analysis

-

Animal Models: Male Sprague-Dawley rats or male beagle dogs.[1]

-

Protocol:

-

Animals received a single oral (p.o.) dose of this compound.

-

Serial blood samples were collected over a 24-hour period.

-

Plasma was prepared and stored frozen until analysis.

-